3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
Description
3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and a pyridinone core
Properties
IUPAC Name |
3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-3-23-12-14-24(15-13-23)19(26)7-5-17-8-10-25(11-9-17)21(28)18-6-4-16(2)22-20(18)27/h4,6,17H,3,5,7-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWWEVWILEHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=CC=C(NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the piperidine intermediate.
Formation of the Pyridinone Core: The pyridinone core is formed through a series of condensation reactions involving suitable aldehydes or ketones.
Final Coupling: The final step involves coupling the piperidine-piperazine intermediate with the pyridinone core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 3-(4-ethylpiperazin-1-yl)-3-oxo-1-phenylpropan-1-amine
- 3-(4-ethylpiperazin-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one stands out due to its unique combination of structural features, including the piperidine ring, piperazine moiety, and pyridinone core
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
